6-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine
Description
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S/c1-22-10-7-8-12-14(9-10)25-17(18-12)19-16-21-20-15(24-16)11-5-3-4-6-13(11)23-2/h3-9H,1-2H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHLQNUTQGMETD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC3=NN=C(O3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine is a novel synthetic derivative that incorporates both oxadiazole and benzothiazole moieties. These structural features are associated with a variety of biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on available literature, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 358.43 g/mol. The structure features an oxadiazole ring linked to a methoxyphenyl group and a benzothiazole amine, which are known to enhance biological activity through various mechanisms.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds featuring oxadiazole and benzothiazole scaffolds. For instance:
- Cytotoxicity Assays : The compound exhibited significant cytotoxic effects against multiple cancer cell lines. In vitro studies demonstrated IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and lung cancer cell lines (A549) .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.65 |
| A549 | 2.41 |
| U-937 (macrophage) | 0.57 |
- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest . Flow cytometry analysis revealed that treatment with the compound resulted in increased sub-G1 population indicative of apoptosis .
Antimicrobial Activity
The compound has also shown promising antibacterial properties:
- Antibacterial Assays : In vitro studies indicated that it possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria, outperforming standard antibiotics such as cefadroxil at specific concentrations .
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
Study 1: Anticancer Activity Evaluation
A study conducted by Kumbhare et al. evaluated the cytotoxic effects of various benzothiazole derivatives, including our compound. The results indicated that the compound exhibited a GI50 value comparable to established chemotherapeutics like doxorubicin .
Study 2: Mechanistic Insights into Antimicrobial Activity
In another study focusing on antimicrobial properties, derivatives similar to our compound were tested against biofilm-forming bacteria. The results demonstrated that the compound effectively inhibited biofilm formation at concentrations lower than those required for planktonic growth inhibition .
Scientific Research Applications
Anticancer Potential
Numerous studies have indicated that derivatives of oxadiazoles exhibit significant anticancer properties. For example, compounds similar to 6-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine have been evaluated for their cytotoxic effects against various cancer cell lines:
These findings suggest that the compound has a potent ability to induce apoptosis in cancer cells and may serve as a lead compound for developing new anticancer therapies.
Synthesis and Characterization
The synthesis of 6-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amines typically involves multi-step reactions starting from readily available precursors. Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly used to monitor the reaction progress and purity of the final product.
Case Study 1: Anticancer Activity Assessment
A study conducted by Mironov et al. synthesized several oxadiazole derivatives and tested their activity against various cancer cell lines. The results showed that certain derivatives exhibited greater cytotoxicity than established chemotherapeutic agents like doxorubicin . This highlights the potential of oxadiazole-containing compounds in drug discovery.
Case Study 2: Structure Activity Relationship (SAR) Studies
Kumar et al. explored the structure activity relationships of oxadiazole-fused benzothiazole derivatives. Their findings indicated that the introduction of electron-donating groups significantly enhanced biological activity against cancer cell lines . This emphasizes the importance of chemical modifications in optimizing drug efficacy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Oxadiazole Ring
The position and nature of substituents on the oxadiazole ring critically influence biological activity:
- N-(2-Methoxyphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine (4b) : This analog () replaces the benzothiazole with a chlorophenyl group. It exhibited antiproliferative activity (mean growth percent: 45.20) against NCI cancer cell lines, suggesting that electron-withdrawing groups like chlorine enhance cytotoxicity. In contrast, the target compound’s benzothiazole and methoxy groups may improve solubility and target selectivity .
- N-(1,3,4,6-Tetra-O-benzyl-2-deoxy-β-D-glucopyranosyl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole-2-amine (6e): With a 3-methoxyphenyl substituent (), this compound showed moderate AChE inhibition.
Table 1: Substituent Effects on Oxadiazole-Based Compounds
Role of the Benzothiazole Moiety
The benzothiazole ring is a hallmark of bioactive compounds:
- BT16 (): A benzothiazole derivative with chloro and nitro groups demonstrated antiproliferative activity (FABMS: m/z 466).
- 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine () : This triazole-benzothiazole hybrid highlights the versatility of benzothiazoles in drug design. The target compound’s oxadiazole linkage may offer improved metabolic stability compared to triazoles .
Comparison with Benzoxazole and Other Heterocycles
- 5-(3-(Benzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine () : Replacing benzothiazole with benzoxazole alters electronic properties (oxygen vs. sulfur). Benzoxazoles often exhibit lower lipophilicity, which may affect membrane permeability .
- N-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (5g) (): This compound showed selectivity for non-small cell lung cancer (HOP-92). The target compound’s lack of a pyridine linker may shift its selectivity profile .
Physicochemical and Spectral Properties
- Melting Points : Derivatives in had melting points between 121–182°C, influenced by substituent bulk. The target compound’s methoxy groups may lower its melting point compared to halogenated analogs, enhancing solubility .
- Spectroscopic Data : The target compound’s 1H NMR would show distinct aromatic peaks for the 2-methoxyphenyl (δ ~6.8–7.5 ppm) and benzothiazole (δ ~7.5–8.2 ppm) groups, comparable to BT16 () .
Q & A
Q. What are the standard synthetic routes for this compound, and what key reaction conditions are critical for successful cyclization?
The synthesis typically involves cyclization of intermediate hydrazides or thiosemicarbazides. For example, 1,3,4-oxadiazole formation can be achieved using phosphoryl chloride (POCl₃) under reflux (90°C, 3 hours) followed by neutralization with ammonia (pH 8–9) to precipitate the product . Key steps include:
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Reference |
|---|---|---|
| Cyclization | POCl₃, 90°C, 3h | |
| Neutralization | NH₃ (pH 8–9) | |
| Purification | Recrystallization (DMSO/water) |
Advanced Synthesis
Q. How can reaction parameters like solvent polarity and temperature optimize oxadiazole ring formation?
Solvent choice (e.g., pyridine for acylation vs. acetone for triazine coupling ) significantly impacts yield. Higher temperatures (reflux) accelerate cyclization but may increase side reactions. Catalysts like NaOH (4% w/v) improve nucleophilic substitution efficiency in heterocyclic coupling .
Basic Characterization
Q. What spectroscopic techniques confirm the molecular structure, and what key peaks are observed?
Q. Table 2: Key Spectral Data
| Technique | Characteristic Peaks | Reference |
|---|---|---|
| IR | 1621, 693, 3550 cm⁻¹ | |
| ¹H NMR | δ 4.21 (NH), 6.46–8.2 (Aryl-H) |
Advanced Characterization
Q. How does X-ray crystallography elucidate molecular conformation and intermolecular interactions?
Single-crystal studies reveal planar oxadiazole and benzothiazole rings with dihedral angles <5°, facilitating π-π stacking. Intermolecular N–H···N hydrogen bonds (2.89 Å) stabilize dimer formation . Non-classical C–H···O/F interactions further enhance crystal packing .
Basic Bioactivity
Q. What in vitro assays evaluate antimicrobial activity, and what controls are used?
- Agar Dilution : MIC determination against S. aureus and E. coli with ciprofloxacin as a positive control .
- Broth Microdilution : IC₅₀ calculations for fungal strains (e.g., C. albicans) .
Advanced Bioactivity
Q. What mechanistic insights support antitumor activity in related benzothiazoles?
Structure-activity relationship (SAR) studies indicate that electron-withdrawing groups (e.g., methoxy) enhance DNA intercalation. Enzyme inhibition assays (e.g., PFOR enzyme in anaerobic organisms ) and apoptosis induction (caspase-3 activation ) are key mechanistic foci.
Data Contradiction
Q. How should discrepancies between computational and experimental reactivity be resolved?
- DFT Calculations : Compare frontier molecular orbitals (HOMO/LUMO) with experimental reaction rates .
- Kinetic Studies : Vary substituents (e.g., methoxy vs. nitro groups) to validate electron density effects .
Purity Optimization
Q. What chromatographic techniques improve purity, and how does solvent polarity affect separation?
- Column Chromatography : Silica gel with DCM/MeOH (95:5) achieves >95% purity .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) resolve polar by-products .
Stability
Q. What storage conditions prevent degradation, and how is stability monitored?
- Storage : Argon atmosphere, -20°C, desiccated.
- Monitoring : Periodic HPLC analysis (retention time shifts indicate degradation) .
Advanced Mechanistic Studies
Q. How can isotope labeling clarify oxadiazole formation mechanisms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
